Losartan Impurity K
Vue d'ensemble
Description
Losartan Impurity K is a byproduct found in the synthesis of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Impurities in pharmaceuticals, such as this compound, are closely monitored and controlled due to their potential impact on drug safety and efficacy .
Applications De Recherche Scientifique
Losartan Impurity K is primarily studied in the context of pharmaceutical research. Its presence and concentration in drug formulations are critical for ensuring the safety and efficacy of Losartan. Analytical methods such as UPLC-MS/MS are employed to quantify this impurity in drug substances and products . Additionally, research into the impurity’s formation and mitigation strategies helps improve the overall quality of pharmaceutical manufacturing .
Mécanisme D'action
Target of Action
Losartan, the parent compound of Losartan Impurity K, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is found in many tissues and plays a crucial role in regulating blood pressure . Losartan’s affinity for the AT1 receptor is 1000 times greater than the AT2 receptor .
Mode of Action
Losartan acts as a selective and competitive antagonist at the AT1 receptor . It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by preventing angiotensin II from binding to the AT1 receptor . This interaction is reversible and has slow dissociation kinetics .
Biochemical Pathways
Losartan affects the renin-angiotensin system (RAS) . The formation of angiotensin II, a principal active hormone of this system, is catalyzed by the angiotensin I-converting enzyme (ACE) through proteolytic cleavage of angiotensin I . Losartan’s action on the sACE enzyme blocks its activity and intracellular signaling .
Pharmacokinetics
Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .
Result of Action
Losartan’s action results in the reduction of blood pressure . By blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II, losartan helps to lower blood pressure . It’s important to note that this compound, like other impurities, may have mutagenic properties . An in vitro study of Losartan potassium contaminated with Losartan azido impurity has tested positive in bacterial mutagenicity test .
Action Environment
The action, efficacy, and stability of Losartan can be influenced by various environmental factors. For instance, inappropriate storage conditions could increase the concentration of nitrosamine impurities over time to an unacceptable threshold . Furthermore, the presence of other drugs can alter the pharmacokinetics of Losartan . For example, when Losartan and Aprepitant are taken concomitantly, the pharmacokinetic parameters like half-life, Tmax, and the area under the curve for Aprepitant have been significantly affected .
Safety and Hazards
Losartan Impurity K should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also important to note that the presence of potentially mutagenic azido impurities in Losartan has been reported, and measures have been taken to ensure that any active substance containing these impurities above the acceptable level would not be released onto the market .
Orientations Futures
The presence of azido impurities in Losartan active substances is of high priority to the European Directorate for the Quality of Medicines & HealthCare (EDQM). The EDQM will take any necessary action on CEPs (e.g., suspension) when CEP holders are considered not to be fully engaged in meeting these objectives . This highlights the importance of ongoing research and development in this area to ensure the safety and efficacy of Losartan and its related formulations.
Analyse Biochimique
Biochemical Properties
Losartan Impurity K interacts with various enzymes and proteins. It is metabolized by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . The interaction with these enzymes facilitates its conversion into active metabolites, contributing to its biochemical activity.
Cellular Effects
Studies on Losartan, the parent compound, have shown that it can suppress the inflammatory response in cells by inhibiting the MAPK and NF-κB pathways
Molecular Mechanism
Losartan, from which it is derived, works by blocking the action of angiotensin II at the AT1 receptor . This prevents the vasoconstrictive effect of angiotensin II, thereby lowering blood pressure . It’s possible that this compound may share a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on Losartan has shown that it has a high degree of stability and does not significantly change with repetitive administration .
Dosage Effects in Animal Models
Studies on Losartan have shown that it significantly decreased hepatic de novo lipogenesis in a murine model of non-alcoholic fatty liver disease (NAFLD) at a dose of 40 mg/kg/day .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . These enzymes facilitate its metabolism into active metabolites.
Méthodes De Préparation
The synthesis of Losartan Impurity K involves several steps, typically starting with the alkylation of a biphenyl compound. The process includes the use of reagents such as sodium azide and various solvents. The reaction conditions are carefully controlled to ensure the formation of the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Analyse Des Réactions Chimiques
Losartan Impurity K undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide under acidic conditions.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves halogenated compounds and can be catalyzed by various metal catalysts
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Comparaison Avec Des Composés Similaires
Losartan Impurity K can be compared to other impurities found in sartan drugs, such as:
Azido Impurities: These are mutagenic and can form during the synthesis of the tetrazole ring in sartan drugs.
Nitrosamine Impurities: These are potential carcinogens and are closely monitored in pharmaceutical products.
This compound is unique due to its specific formation pathway and the particular challenges it presents in terms of detection and quantification .
Propriétés
IUPAC Name |
5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIPNNIJUARFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675798 | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-26-0 | |
Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.